Improved Potency and Mouse Cross-Reactivity Over the HTS Hit
BMS-986172 exhibits a ~38-fold improvement in human MGAT2 potency relative to the initial aryl dihydropyridinone HTS hit (Compound 1). Crucially, BMS-986172 also displays robust mouse MGAT2 activity (IC₅₀ = 20 nM), whereas Compound 1 was completely inactive against the mouse ortholog [1][2]. This cross-reactivity is essential for preclinical efficacy and toxicity studies in rodent models.
| Evidence Dimension | Human MGAT2 IC₅₀ |
|---|---|
| Target Compound Data | 4.6 nM |
| Comparator Or Baseline | Compound 1 (HTS hit): 175 nM |
| Quantified Difference | ~38-fold improvement |
| Conditions | Biochemical assay using recombinant human MGAT2 |
Why This Matters
Procurement of BMS-986172 over the HTS hit or related weak analogs ensures potent, species-agnostic target engagement valid for translational studies.
- [1] Meng, W., et al. (2023). Discovery of 12 (BMS-986172) as a Highly Potent MGAT2 Inhibitor that Achieved Targeted Efficacious Exposures at a Low Human Dose for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry, 66(19), 13135-13147. View Source
- [2] Turdi, H., et al. (2021). Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry, 64(19), 14773-14792. View Source
